methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Description
Methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiazine derivatives, a group to which this compound belongs, are known to have a broad spectrum of biological activities . They have been found to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents . .
Mode of Action
Thiazine derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Thiazine derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound, and their downstream effects, are subjects for future investigation.
Result of Action
Given the broad range of biological activities associated with thiazine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-20-15-13-19(14-16-20)27-23(29)17-28-25(26(30)33-2)24(18-9-5-4-6-10-18)21-11-7-8-12-22(21)35(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEOCHDKWFNARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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